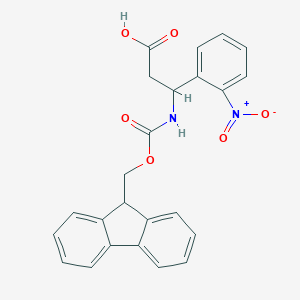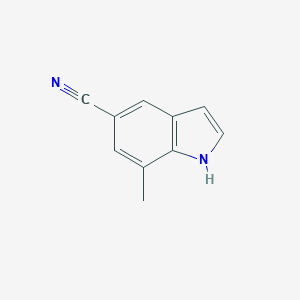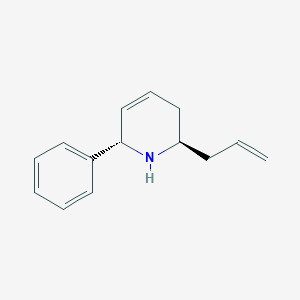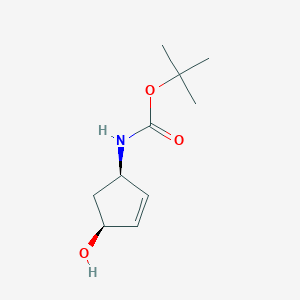
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps including enantioselective synthesis, iodolactamization, and reactions with organometallics to yield protected hydroxylamines. For example, the efficient enantioselective synthesis of a structurally related compound using iodolactamization as a crucial step is highlighted in the literature (Campbell et al., 2009). Another study demonstrates the preparation of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober et al., 2004).
Molecular Structure Analysis
The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is crucial for its synthetic applications (Ober et al., 2004). This structural insight is vital for understanding the compound's reactivity and potential for further modifications.
Chemical Reactions and Properties
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate and its analogs undergo various chemical transformations, including reactions with organometallics to give protected hydroxylamines and further transformations to yield biologically active compounds (Guinchard et al., 2005). These reactions highlight the compound's versatility as a building block in organic synthesis.
Applications De Recherche Scientifique
-
Scientific Field: Biological Pathways of Siderophores
- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . Tert-butyl compounds could potentially be used in the synthesis of siderophores.
- Methods of Application : The article discusses the diverse classifications and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Scientific Field: Organic Chemistry
- Application Summary : Tert-butyl group has been introduced into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
- Methods of Application : The introduction of a tert-butyl group was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results or Outcomes : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
-
Scientific Field: Biopharmaceuticals
-
Scientific Field: Organic Synthesis
- Application Summary : Tert-Butyl Nitrite (TBN) has been used in organic synthesis due to its unique structural feature and wide application .
- Methods of Application : TBN has been applied in various areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
- Results or Outcomes : The mechanisms of these transformations have been briefly described .
-
Scientific Field: Organic Synthesis
- Application Summary : TBN has been utilized in other organic transformations, such as nitrogenation, nitrification, nitrosylation, multifunctionalization, nitrodecarbocyclization, nitro-aminoxylation and etc .
- Results or Outcomes : The specific results or outcomes were not detailed in the search results .
-
Scientific Field: Bioinformatics
-
Scientific Field: Organic Synthesis
- Application Summary : Tert-Butyl Nitrite (TBN) has been used in organic synthesis due to its unique structural feature and wide application .
- Methods of Application : TBN has been applied in various areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
- Results or Outcomes : The mechanisms of these transformations have been briefly described .
-
Scientific Field: Organic Synthesis
- Application Summary : TBN has been utilized in other organic transformations, such as nitrogenation, nitrification, nitrosylation, multifunctionalization, nitrodecarbocyclization, nitro-aminoxylation and etc .
- Results or Outcomes : The specific results or outcomes were not detailed in the search results .
-
Scientific Field: Bioinformatics
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUTEZECIYOCW-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


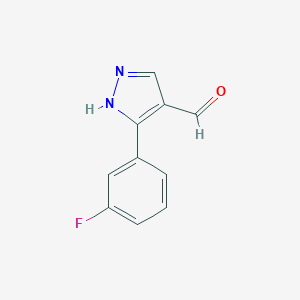
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
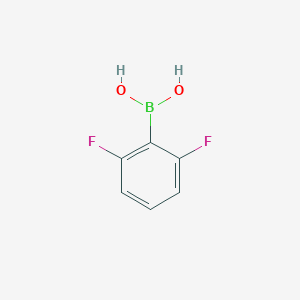
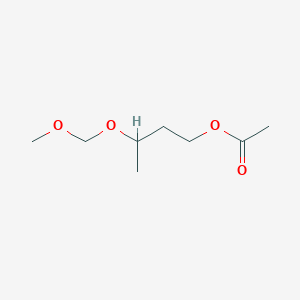
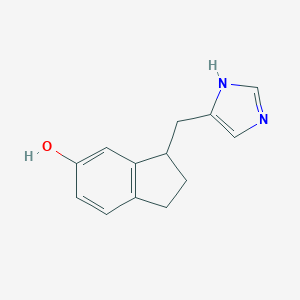
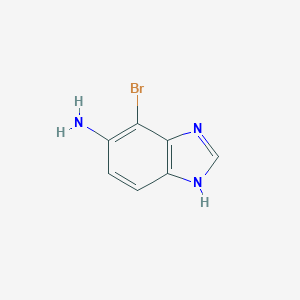
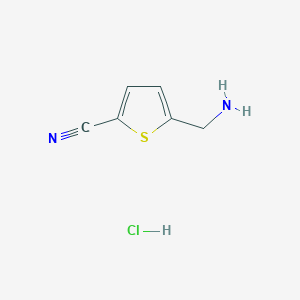
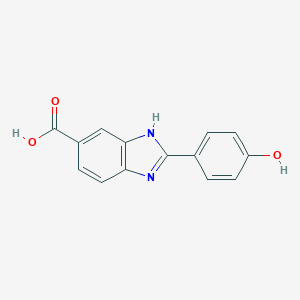
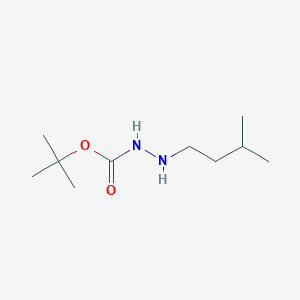
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
